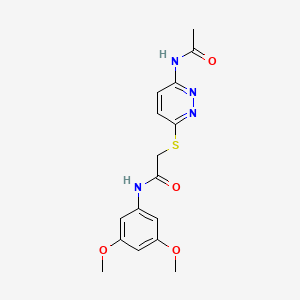

2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-10(21)17-14-4-5-16(20-19-14)25-9-15(22)18-11-6-12(23-2)8-13(7-11)24-3/h4-8H,9H2,1-3H3,(H,18,22)(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVMGYRXNQJVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the Acetamido Group: The acetamido group is introduced by reacting the pyridazine derivative with acetic anhydride.

Thioether Formation: The thioether linkage is formed by reacting the acetamidopyridazine with a thiol compound.

Final Coupling: The final step involves coupling the thioether intermediate with 3,5-dimethoxyphenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation, usually in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures were tested against various bacterial strains and fungi, showing effective inhibition of growth. This suggests that 2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide could be a candidate for developing new antimicrobial agents .

Acetylcholinesterase Inhibition

One of the notable applications of this compound is its potential as an acetylcholinesterase inhibitor. Inhibitors of this enzyme are crucial in treating cognitive disorders such as Alzheimer's disease. Preliminary studies have shown that related compounds can significantly improve cognitive function in animal models by inhibiting acetylcholinesterase activity . The mechanism involves non-covalent interactions with the enzyme's active site, enhancing memory retention and cognitive abilities.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that certain derivatives can scavenge free radicals effectively, indicating their potential as therapeutic agents in oxidative stress-related conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition against E. coli and Staphylococcus aureus with minimum inhibitory concentration values below 100 μg/mL. |

| Study B | Cognitive Enhancement | Animal trials demonstrated improved performance in maze tests after administration of the compound at doses of 5 mg/kg. |

| Study C | Antioxidant Activity | The compound exhibited a scavenging effect on DPPH radicals with an IC50 value comparable to standard antioxidants like ascorbic acid. |

Mechanism of Action

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Triazolo-Pyridazine Cores

- N-(3,5-Dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (): This compound replaces the pyridazine ring with a fused triazolo-pyridazine system and introduces a phenyl group at position 4. The triazolo-pyridazine core may enhance aromatic stacking interactions in biological targets compared to the simpler pyridazine in the target compound.

- 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide (): Here, a 1,2,4-triazole ring replaces the pyridazine, with a thiophene substituent at position 3. The thiophene moiety may confer distinct electronic properties, altering reactivity or binding specificity compared to the pyridazine-based target compound .

Substituent Effects on Physicochemical Properties

The 3,5-dimethoxyphenyl group is conserved across several analogues (), enhancing lipophilicity compared to simpler phenyl rings. However, fluorinated derivatives like 2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetamides () exhibit extreme hydrophobicity due to perfluoroalkyl chains, which are absent in the target compound.

Patent-Based Benzothiazole Analogues

The European patent () discloses N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide , where a benzothiazole core replaces pyridazine. The trifluoromethyl group and methoxy-rich aryl ring may enhance metabolic stability and target affinity, respectively. This highlights the trade-off between heterocyclic core flexibility (pyridazine vs. benzothiazole) and substituent-driven activity .

Biological Activity

The compound 2-((6-acetamidopyridazin-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a pyridazine ring, an acetamide group, and a dimethoxyphenyl moiety, which are believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including lung and breast cancer cells .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of similar compounds exhibit moderate to high activity against gram-positive and gram-negative bacteria .

Antitumor Activity

In vitro studies have demonstrated that the compound can significantly reduce cell viability in cancer cell lines. For example:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 (Lung) | 6.75 | 2D Assay |

| HCC827 (Lung) | 5.13 | 2D Assay |

| NCI-H358 (Lung) | 4.01 | 3D Assay |

These results indicate that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further mechanistic studies are required to elucidate these pathways .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against a variety of pathogens. The following table summarizes some key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 50 µg/mL |

These results suggest that the compound possesses considerable potential as an antimicrobial agent, particularly against resistant strains .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound. For instance:

- Case Study on Lung Cancer : A study involving a series of pyridazine derivatives demonstrated significant antitumor activity in A549 lung cancer cells, with some derivatives showing IC50 values below 10 µM .

- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of similar thioamide derivatives revealed their ability to inhibit biofilm formation in bacterial cultures, suggesting a mechanism for preventing chronic infections .

Q & A

Q. Characterization :

- Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of the pyridazine and acetamide moieties .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₆H₁₈N₄O₃S) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in biological data (e.g., IC₅₀ values) may arise from:

- Variability in assay conditions : Buffer composition, cell line selection, or incubation times .

- Compound purity : Impurities >5% can skew results; validate via HPLC and recrystallization .

Q. Methodological Solutions :

Replication studies : Standardize protocols across labs (e.g., uniform cell culture media) .

Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests .

Structural analogs : Test derivatives to isolate pharmacophore contributions .

What computational approaches are recommended for predicting binding modes with biological targets?

Advanced Research Question

Molecular Docking :

- Software : AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs .

- Key considerations :

- Protonation states of the pyridazine ring at physiological pH .

- Solvent-accessible surface area (SASA) of the acetamide group .

Q. Molecular Dynamics (MD) Simulations :

- Simulate ligand-protein stability over 100 ns trajectories to assess binding entropy .

- QM/MM Hybrid Methods : Analyze electronic effects of the 3,5-dimethoxyphenyl group on target affinity .

What experimental design strategies optimize reaction yields while minimizing byproducts?

Advanced Research Question

Design of Experiments (DoE) :

Q. Case Study :

- Byproduct mitigation : Use scavenger resins (e.g., polymer-bound thiourea) to trap unreacted intermediates .

- Real-time monitoring : In-situ FTIR to track thioether bond formation .

How does the electronic configuration of the pyridazine ring influence reactivity and bioactivity?

Advanced Research Question

Theoretical Analysis :

- HOMO-LUMO Gap : Smaller gaps (e.g., 4.2 eV) correlate with higher electrophilicity, enhancing nucleophilic substitution at the thioether position .

- Molecular Electrostatic Potential (MESP) : The pyridazine ring’s electron-deficient region facilitates π-π stacking with aromatic residues in target proteins .

Q. Biological Implications :

- Bioisosteric replacements : Substituting pyridazine with pyrimidine alters binding kinetics (e.g., reduced IC₅₀ in kinase assays) .

What strategies validate target engagement in cellular models?

Advanced Research Question

Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of target proteins upon compound treatment .

Photoaffinity labeling : Incorporate a photo-crosslinker (e.g., diazirine) to capture binding proteins .

CRISPR-Cas9 knockout : Correlate target gene deletion with loss of compound efficacy .

How can structure-activity relationship (SAR) studies improve pharmacological properties?

Advanced Research Question

SAR Workflow :

Core modifications : Introduce methyl groups at pyridazine C-4 to enhance metabolic stability .

Side-chain variations : Replace 3,5-dimethoxyphenyl with halogenated analogs (e.g., 3,5-dichloro) to boost lipophilicity (logP from 2.1 to 3.5) .

Bioavailability testing : Assess Caco-2 permeability and hepatic microsomal stability .

Basic Research Question

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

- Vibrational Circular Dichroism (VCD) : Assign absolute configuration of the acetamide group .

- X-ray crystallography : Resolve crystal packing ambiguities (e.g., confirm antiperiplanar thioether geometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.